REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][CH2:4][C:5]([C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=1)=[O:6].[N-:15]=[N+:16]=[N-:17].[Na+]>CN(C=O)C>[N:15]([CH2:2][CH2:3][CH2:4][C:5]([C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=1)=[O:6])=[N+:16]=[N-:17] |f:1.2|
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Name
|
|
Quantity
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22.45 g
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Type
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reactant
|
Smiles
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ClCCCC(=O)C1=CC=C(C=C1)OC
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Name
|
|
Quantity
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13.7 g
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Type
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reactant
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Smiles
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[N-]=[N+]=[N-].[Na+]
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Name
|
|
Quantity
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300 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The milky reaction mixture
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Type
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CUSTOM
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Details
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was partitioned between ethyl acetate (700 mL) and water (500 mL)
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Type
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WASH
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Details
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The organic layer was washed with another portion of water (500 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried (sodium sulfate)
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Type
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CONCENTRATION
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Details
|
concentrated
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Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])CCCC(=O)C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |